![molecular formula C16H18FNO3S B2765193 2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097893-69-9](/img/structure/B2765193.png)
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide, also known as THFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THFA is a derivative of acetaminophen and has been shown to have anti-inflammatory and analgesic properties.
Scientific Research Applications
Photochemical Properties and Applications
Studies on compounds like flutamide, which share structural similarities, have explored their photochemical reactions. For example, flutamide undergoes different photoreactions in acetonitrile and 2-propanol solvents, leading to the formation of various products depending on the solvent and the presence of UV light. Such reactions are significant for understanding the stability and photodegradation pathways of pharmaceutical compounds, which could be relevant for designing drugs with improved stability under light exposure (Watanabe et al., 2015).
Synthesis and Characterization of Novel Compounds
Research on the synthesis and characterization of novel acetamide derivatives, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provides a foundation for developing new molecules with potential therapeutic applications. These studies involve synthesizing new chemical entities and identifying their structures through analytical techniques, contributing to the expansion of chemical libraries for drug discovery (Yang Man-li, 2008).
Antitumor Activities
The exploration of compounds for their antitumor activities is a critical area of research. For instance, derivatives of acetamides have been synthesized and tested for anti-inflammatory activities, indicating the potential for developing new anticancer agents based on the modification of acetamide structures. Such research points towards the therapeutic applications of novel compounds in treating cancer and inflammation-related disorders (Sunder et al., 2013).
Chemical Analysis and Detection Methods
The development of analytical methods for detecting compounds like flutamide in pharmaceutical dosages using techniques such as electrospray ionization mass spectrometry (ESI-MS) is vital for quality control and drug safety. These methods enable the precise identification and quantification of active pharmaceutical ingredients in dosage forms, ensuring the efficacy and safety of medicinal products (Khan et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based compounds have been shown to interact with various targets, leading to changes in cellular functions . For instance, some thiophene derivatives have shown excellent urease inhibition activity .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene-based compounds have been reported to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-5-3-2-4-13(14)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLKCBELFGQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide |
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